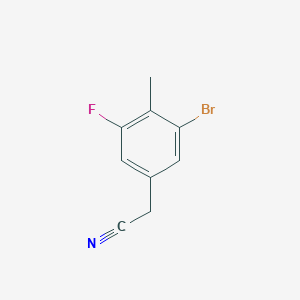
2-(3-Bromo-5-fluoro-4-methylphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-5-fluoro-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H7BrFN It is a derivative of acetonitrile, featuring a bromine, fluorine, and methyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluoro-4-methylphenyl)acetonitrile typically involves the reaction of 3-bromo-5-fluoro-4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group, resulting in the formation of the desired acetonitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-5-fluoro-4-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for nitrile reduction.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is used for methyl group oxidation.
Major Products Formed
Substitution: Products with different halogen or functional group substitutions on the phenyl ring.
Reduction: Primary amines derived from the reduction of the nitrile group.
Oxidation: Carboxylic acids formed from the oxidation of the methyl group.
Applications De Recherche Scientifique
2-(3-Bromo-5-fluoro-4-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-5-fluoro-4-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards specific targets, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-fluorophenylacetonitrile: Similar structure but lacks the methyl group.
2-(2-Bromo-4-fluorophenyl)acetonitrile: Similar structure with different substitution pattern on the phenyl ring.
Uniqueness
2-(3-Bromo-5-fluoro-4-methylphenyl)acetonitrile is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may provide advantages in terms of selectivity and potency in various applications.
Propriétés
Formule moléculaire |
C9H7BrFN |
|---|---|
Poids moléculaire |
228.06 g/mol |
Nom IUPAC |
2-(3-bromo-5-fluoro-4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H7BrFN/c1-6-8(10)4-7(2-3-12)5-9(6)11/h4-5H,2H2,1H3 |
Clé InChI |
KLRHEEVBTDLPAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Br)CC#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12850097.png)
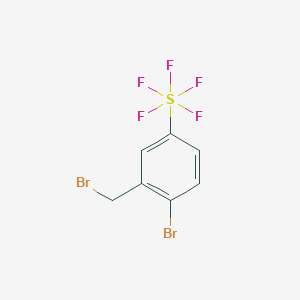
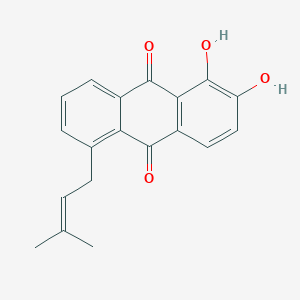
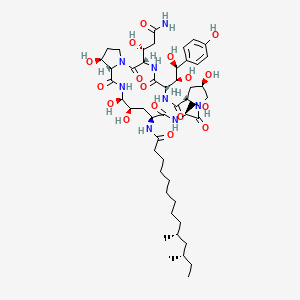
![2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12850133.png)
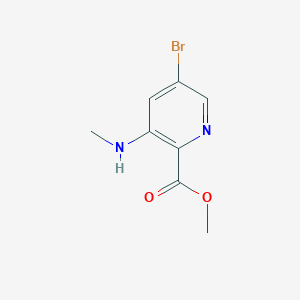
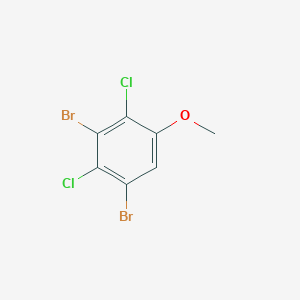
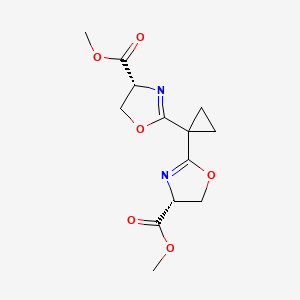

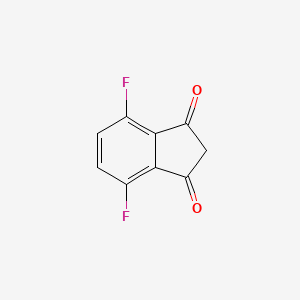


![5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12850176.png)
![7-fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12850177.png)
